1-(2,4-Dichlorophényl)thiourée

Vue d'ensemble

Description

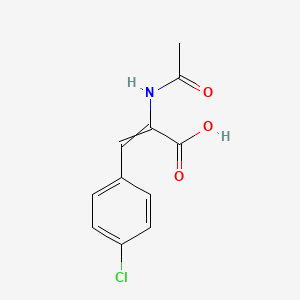

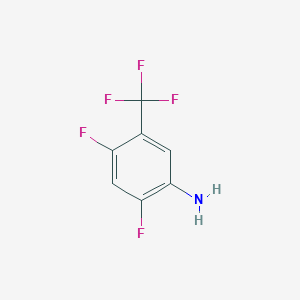

1-(2,4-Dichlorophenyl)thiourea is a chemical compound with the linear formula C7H6Cl2N2S . It is used in various applications, including as a precursor to other compounds .

Synthesis Analysis

Thiourea derivatives, such as 1-(2,4-Dichlorophenyl)thiourea, can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis

The molecular structure of 1-(2,4-Dichlorophenyl)thiourea is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis

1-(2,4-Dichlorophenyl)thiourea has a molecular weight of 221.11 .Applications De Recherche Scientifique

Propriétés antibactériennes

Les dérivés de la thiourée, y compris la « 1-(2,4-Dichlorophényl)thiourée », ont été trouvés possédant des propriétés antibactériennes significatives . Par exemple, l’un des composés a démontré une forte activité contre Staphylococcus epidermidis (MRSE) et les souches de S. aureus (MRSA) résistantes à la méthicilline .

Propriétés antioxydantes

Ces composés présentent également des propriétés antioxydantes . Ils peuvent neutraliser les radicaux libres nocifs dans le corps, ce qui peut aider à prévenir diverses maladies et à ralentir le processus de vieillissement .

Propriétés anticancéreuses

Les dérivés de la thiourée ont été étudiés pour leurs propriétés anticancéreuses potentielles . Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer .

Propriétés anti-inflammatoires

Ces composés ont montré des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation .

Propriétés anti-Alzheimer

Les dérivés de la thiourée ont été trouvés possédant des propriétés anti-Alzheimer . Ils pourraient potentiellement être utilisés dans le développement de traitements contre la maladie d’Alzheimer .

Propriétés antituberculeuses

Ces composés ont également été trouvés possédant des propriétés antituberculeuses . Cela pourrait potentiellement conduire au développement de nouveaux traitements contre la tuberculose .

Propriétés antipaludiques

Les dérivés de la thiourée ont été trouvés possédant des propriétés antipaludiques . Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le paludisme .

Évaluation pharmacologique

Les dérivés de la thiourée ont été évalués pour leurs propriétés pharmacologiques . Ils ont été trouvés pour inhiber les enzymes α-amylase, α-glucosidase, acétylcholinestérase (AChE) et butyrylcholinestérase (BuChE) . Ils ont également montré un potentiel antibactérien et antioxydant prometteur et étaient très actifs (à la fois in vitro et in vivo) contre la glucose-6-phosphatase (G6Pase) et modérément actifs contre les autres enzymes sélectionnées utilisées dans cette étude .

Mécanisme D'action

Target of Action

1-(2,4-Dichlorophenyl)thiourea is an organosulfur compound Thiourea derivatives have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It is known that thiourea derivatives interact with various biological targets to exert their effects

Biochemical Pathways

Thiourea derivatives, including 1-(2,4-Dichlorophenyl)thiourea, have been found to affect various biochemical pathways due to their diverse biological applications . They have shown antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . .

Result of Action

Thiourea derivatives have been found to exhibit various biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-(2,4-Dichlorophenyl)thiourea in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily accessible. In addition, it is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. However, there are some limitations to its use. 1-(2,4-Dichlorophenyl)thiourea is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to obtain a pure sample of 1-(2,4-Dichlorophenyl)thiourea, as it is often contaminated with other compounds.

Orientations Futures

The use of 1-(2,4-Dichlorophenyl)thiourea in scientific research is still in its early stages, and there are many potential future directions for its use. One potential application is in the development of new therapeutic agents for the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, 1-(2,4-Dichlorophenyl)thiourea could be used in the development of new synthetic methods for the synthesis of complex organic compounds. Additionally, 1-(2,4-Dichlorophenyl)thiourea could be used to study the effects of enzyme inhibition on other biochemical and physiological processes. Finally, 1-(2,4-Dichlorophenyl)thiourea could be used in the development of new diagnostic tools for the detection of certain metals and other compounds.

Méthodes De Synthèse

1-(2,4-Dichlorophenyl)thiourea is synthesized by reacting 2,4-dichlorophenol with thiourea in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, at a temperature of 80-90°C. The reaction is typically completed within a few hours, and the product is isolated by filtration and recrystallization.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(2,4-Dichlorophenyl)thiourea plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as argininosuccinate synthetase and glutamate dehydrogenase, inhibiting their activities. These interactions are crucial as they can affect metabolic pathways and cellular functions. The compound’s ability to inhibit these enzymes suggests its potential use in regulating metabolic processes and studying enzyme functions .

Cellular Effects

1-(2,4-Dichlorophenyl)thiourea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have cytotoxic effects on certain cell lines, indicating its potential as an anticancer agent. Additionally, it can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability .

Molecular Mechanism

The molecular mechanism of 1-(2,4-Dichlorophenyl)thiourea involves its binding interactions with biomolecules. The compound can form complexes with metal ions, which can further interact with enzymes and proteins, leading to inhibition or activation of their activities. For example, its interaction with argininosuccinate synthetase results in the inhibition of the enzyme, affecting the urea cycle and nitrogen metabolism. Additionally, 1-(2,4-Dichlorophenyl)thiourea can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Dichlorophenyl)thiourea can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activities. Long-term studies have shown that prolonged exposure to 1-(2,4-Dichlorophenyl)thiourea can lead to cumulative effects on cellular function, including changes in enzyme activities and metabolic pathways .

Dosage Effects in Animal Models

The effects of 1-(2,4-Dichlorophenyl)thiourea vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .

Metabolic Pathways

1-(2,4-Dichlorophenyl)thiourea is involved in several metabolic pathways, including the urea cycle and nitrogen metabolism. It interacts with enzymes such as argininosuccinate synthetase and glutamate dehydrogenase, affecting the flux of metabolites through these pathways. The compound’s impact on metabolic flux can lead to changes in metabolite levels and overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 1-(2,4-Dichlorophenyl)thiourea is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes .

Subcellular Localization

1-(2,4-Dichlorophenyl)thiourea exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biological effects .

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWCDFOASWNGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372612 | |

| Record name | 2,4-dichlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6326-14-3 | |

| Record name | 6326-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-DICHLOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1302410.png)

![[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B1302413.png)

![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)

![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)